3-Hydroxy-3-methylhept-6-enoic acid
Description
3-Hydroxy-3-methylhept-6-enoic acid is an aliphatic carboxylic acid featuring a hydroxyl group and a methyl substituent at the third carbon, along with a double bond at the sixth position (C6). The compound’s molecular formula is C₈H₁₄O₃, with a calculated molecular weight of 158.19 g/mol (derived from stoichiometry). Its reactivity and physical properties are influenced by the interplay of its hydroxyl, methyl, and alkene groups.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-3-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-8(2,11)6-7(9)10/h3,11H,1,4-6H2,2H3,(H,9,10) |
InChI Key |
LLBORINDAUWPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 3-hydroxy-3-methylhept-6-enoic acid and related compounds:
Key Observations:
- Branching and Substituent Position: Compared to 4-ethyl-3-hydroxyhept-6-enoic acid, the target compound has a methyl group at position 3 instead of an ethyl group at position 4. This difference reduces its molecular weight by ~14 g/mol and may enhance solubility in polar solvents due to reduced hydrophobicity.
- Aromatic vs. Aliphatic Systems : 3-Hydroxybenzoic acid and 3-hydroxy-4-methoxycinnamic acid are aromatic derivatives with resonance-stabilized hydroxyl groups. These compounds exhibit higher acidity (pKa ~4.0 for aromatic hydroxy groups) compared to aliphatic analogs (pKa ~4.5–5.0) due to electron delocalization .
Physicochemical Properties
- Acidity: The hydroxyl group in this compound is less acidic than in aromatic analogs (e.g., 3-hydroxybenzoic acid) due to the absence of resonance stabilization. The carboxylic acid group’s acidity (pKa ~2.5–3.0) is influenced by adjacent substituents: the electron-donating methyl group may slightly reduce acidity compared to unsubstituted hept-6-enoic acid.
- Solubility: Aliphatic compounds like this compound are likely more soluble in organic solvents (e.g., ethanol, acetone) than aromatic analogs, which exhibit higher polarity due to conjugated systems .
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